molecular formula C15H13ClN4OS B2932644 5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide CAS No. 2034372-08-0

5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B2932644
CAS No.: 2034372-08-0
M. Wt: 332.81
InChI Key: MAKVDJDDNFNDRD-UHFFFAOYSA-N
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Description

5-Chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. This is followed by the introduction of the pyrazole and pyridine moieties through a series of reactions, including nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide is studied for its potential biological activities, such as antimicrobial and antifungal properties. It is also explored for its role in modulating biological pathways and interactions with biomolecules.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

  • N-substituted phenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: This compound shares a similar structure but differs in the substitution pattern on the phenyl ring.

  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a different heterocyclic core but retains the thiophene and pyridine motifs.

Uniqueness: 5-Chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide stands out due to its specific substitution pattern and the presence of both pyrazole and pyridine rings, which contribute to its unique chemical and biological properties.

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Properties

IUPAC Name

5-chloro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c16-14-2-1-13(22-14)15(21)18-7-8-20-10-12(9-19-20)11-3-5-17-6-4-11/h1-6,9-10H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKVDJDDNFNDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN(N=C2)CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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